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molecular formula C12H13NO3S B8680221 Ethyl-2-methyl-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-carboxylate

Ethyl-2-methyl-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-carboxylate

Cat. No. B8680221
M. Wt: 251.30 g/mol
InChI Key: HNDAERJVOHIHSN-UHFFFAOYSA-N
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Patent
US05824652

Procedure details

Ethyl-2-methyl-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-carboxylate (0.251 g, 1 mmole) and 1N NaOH (2.2 ml, 2.2 mmoles) were stirred in dioxan (5 ml) for 48 hours at room temperature. The solvent was evaporated, water (5 ml) was added to the residue and it was acidified with 20% HCl to pH=2. The crystals which separated were filtered off by suction and recrystallized from absolute ethanol. Thus there were obtained 0.234 g (98.0%) of the title product in the form of white crystals, m.p. 164-°165° C.
Quantity
0.251 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1([CH3:17])[C:11](=[O:12])[NH:10][C:9]2[CH:13]=[CH:14][CH:15]=[CH:16][C:8]=2[S:7]1)=[O:5])C.[OH-].[Na+]>O1CCOCC1>[CH3:17][C:6]1([C:4]([OH:5])=[O:3])[C:11](=[O:12])[NH:10][C:9]2[CH:13]=[CH:14][CH:15]=[CH:16][C:8]=2[S:7]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.251 g
Type
reactant
Smiles
C(C)OC(=O)C1(SC2=C(NC1=O)C=CC=C2)C
Name
Quantity
2.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
water (5 ml) was added to the residue and it
CUSTOM
Type
CUSTOM
Details
The crystals which separated
FILTRATION
Type
FILTRATION
Details
were filtered off by suction
CUSTOM
Type
CUSTOM
Details
recrystallized from absolute ethanol

Outcomes

Product
Name
Type
product
Smiles
CC1(SC2=C(NC1=O)C=CC=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.234 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 104.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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